Cas no 135302-02-2 (3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one)

3-Methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a methyl group at the 3-position and a prop-2-enyl (allyl) group at the 4-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for more complex heterocyclic systems. The presence of the allyl group offers potential for further functionalization via radical or nucleophilic pathways. Its stability under standard conditions and compatibility with common reagents make it a versatile intermediate in pharmaceutical and agrochemical research. The compound’s defined molecular framework ensures consistent performance in synthetic workflows.
3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one structure
135302-02-2 structure
Product name:3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one
CAS No:135302-02-2
MF:C6H9N3O
MW:139.155160665512
CID:5251233

3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one
    • 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-methyl-4-(2-propen-1-yl)-
    • Inchi: 1S/C6H9N3O/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10)
    • InChI Key: SEDMIKZWXCRBGS-UHFFFAOYSA-N
    • SMILES: O=C1NN=C(C)N1CC=C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Topological Polar Surface Area: 44.7
  • XLogP3: 0

3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-381389-1.0g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
1g
$0.0 2023-06-07
Enamine
EN300-381389-0.25g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
0.25g
$814.0 2023-03-02
Enamine
EN300-381389-0.1g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
0.1g
$779.0 2023-03-02
Enamine
EN300-381389-5.0g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
5.0g
$2566.0 2023-03-02
Enamine
EN300-381389-0.05g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
0.05g
$744.0 2023-03-02
Enamine
EN300-381389-0.5g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
0.5g
$849.0 2023-03-02
Enamine
EN300-381389-10.0g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
10.0g
$3807.0 2023-03-02
Enamine
EN300-381389-2.5g
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
135302-02-2
2.5g
$1735.0 2023-03-02

3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one Related Literature

Additional information on 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one

Professional Introduction to 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one (CAS No. 135302-02-2)

3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique triazole core structure and molecular flexibility. This compound, identified by the chemical identifier CAS No. 135302-02-2, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The 1,2,4-triazol-5-one moiety is particularly noteworthy, as it serves as a versatile scaffold for designing novel bioactive molecules.

The synthesis of 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one involves a series of well-established chemical reactions, including condensation and cyclization processes. These synthetic pathways highlight the compound's accessibility and scalability, making it a valuable candidate for further exploration in industrial and academic research settings. The presence of both methyl and propenyl substituents contributes to the compound's structural diversity, enabling modifications that can fine-tune its pharmacological properties.

Recent advancements in computational chemistry have facilitated a deeper understanding of the electronic and steric properties of 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one. Molecular modeling studies have revealed that this compound exhibits favorable interactions with biological targets, suggesting its potential as an intermediate in the development of therapeutic agents. Specifically, the triazolone ring has been shown to engage in hydrogen bonding and hydrophobic interactions with proteins, which are critical for drug-receptor binding affinity.

In the realm of medicinal chemistry, 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one has been investigated for its antimicrobial and anti-inflammatory properties. Preliminary in vitro studies indicate that derivatives of this compound exhibit promising activity against various pathogens. The molecular framework of the triazolone scaffold allows for structural modifications that can enhance selectivity and reduce toxicity profile. This makes it an attractive candidate for further development into novel antibiotics or anti-inflammatory drugs.

The role of 3-methyl-4-prop-2-enyl substituents in modulating the biological activity of 3-methyl-4-propenyl-HCH triazolone is a key area of interest. These substituents influence the compound's solubility, metabolic stability, and overall pharmacokinetic behavior. By optimizing these features through structural analog design, researchers aim to develop more effective and safer pharmaceuticals. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-methyl-HCH triazolone derivatives.

Moreover, the environmental impact of synthesizing 3-methyl-HCH triazolone has been a focus of sustainable chemistry initiatives. Green chemistry principles have been applied to develop more eco-friendly synthetic routes that minimize waste generation and energy consumption. These efforts align with global trends toward sustainable pharmaceutical manufacturing practices. The adoption of renewable feedstocks and catalytic processes represents significant advancements in reducing the ecological footprint of drug production.

The application of high-throughput screening (HTS) techniques has further enhanced the exploration of 3-methyl-HCH triazolone derivatives as potential therapeutic agents. HTS allows for rapid evaluation of large libraries of compounds against diverse biological targets, enabling the identification of lead candidates with high efficiency. The combination of HTS with structure-based drug design has streamlined the process from discovery to optimization.

Future research directions for 3-methyl-HCH triazolone include exploring its role in treating neurological disorders. Emerging evidence suggests that triazole derivatives may modulate neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease. The unique chemical properties of this compound make it a promising candidate for developing neuroprotective agents or cognitive enhancers.

The development of novel formulations based on 3-methyl-HCH triazolone is another area ripe for innovation. Advanced drug delivery systems are being designed to enhance bioavailability and targeted delivery to specific tissues or organs. Nanotechnology-based approaches have shown particular promise in improving the efficacy and safety profiles of pharmaceuticals derived from this scaffold.

In conclusion, 3-methyl-HCH triazolone (CAS No. 135302) represents a significant advancement in pharmaceutical chemistry due to its versatile molecular structure and potential applications across multiple therapeutic areas. Ongoing research continues to uncover new insights into its pharmacological properties and synthetic possibilities. As scientific understanding evolves, this compound is poised to play an increasingly important role in addressing global health challenges through innovative drug development strategies.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd